tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate
Overview
Description
“tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate” is a derivative of N-Boc piperazine . It is a hydrazide derivative and serves as a useful building block in the synthesis of several novel organic compounds .
Synthesis Analysis
This compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis process involved the use of Boc anhydride and ethanol, followed by the slow addition of a 70% hydrazine solution .Molecular Structure Analysis
The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule is L-shaped and twisted at the C10 atom . The crystal structure features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Chemical Reactions Analysis
The compound, being a derivative of N-Boc piperazine, serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis and Characterization
Tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate has been synthesized and characterized in various studies. Kulkarni et al. (2016) synthesized this compound and characterized it using techniques like FT-IR, NMR, and LCMS. They also performed single crystal X-ray diffraction analysis. Their study highlighted the molecule's crystal structure and intermolecular interactions, providing insights into its chemical properties (Kulkarni et al., 2016).
Biological Evaluation
This compound has been evaluated for potential biological activities. Kulkarni et al. (2016) explored its antibacterial and antifungal activities against various microorganisms, finding it to be moderately active. This suggests potential applications in developing antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure Studies
The molecular structure of similar compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported by Mamat et al. (2012). Understanding the molecular structure of these compounds is crucial for their potential applications in pharmaceuticals and chemical research (Mamat et al., 2012).
Application in Synthesis of Biologically Active Compounds
Some derivatives of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate serve as intermediates in the synthesis of biologically active compounds. For example, Kong et al. (2016) described the synthesis of a compound used as an intermediate in crizotinib, indicating the relevance of these compounds in drug development (Kong et al., 2016).
properties
IUPAC Name |
tert-butyl N-[1-(2-hydrazinyl-2-oxoethyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)14-9-4-6-16(7-5-9)8-10(17)15-13/h9H,4-8,13H2,1-3H3,(H,14,18)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJOPDETQTJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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